Cas no 7252-83-7 (Bromoacetaldehyde dimethyl acetal)
Bromoacetaldehyde dimethyl acetal Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-1,1-dimethoxyethane
- Bromoacetal dehyde dimethyl acetal
- Bromoacetaldehyde Dimethyl Acetal (stabilized with K2CO3)
- 4,5-Dicyano-2-aminoimidazole
- 2-Bromo-1,1-dimethoxyethane (stabilized with K2CO3)
- 2,2-Dimethoxyethyl Bromide (stabilized with K2CO3)
- Bromoacetaldehyde dimethyl acetal
- Ethane, 2-bromo-1,1-dimethoxy-
- 2,2-Dimethoxyethyl bromide
- Dimethylbromoacetal
- 1-Bromo-2,2-dimethoxyethane
- 2,2-Dimethoxybromoethane
- 2-Bromoacetaldehyde dimethyl acetal
- Bromoacetoaldehyde Dimethyl Acetal
- Acetaldehyde, bromo-, dimethyl acetal
- bromoacetaldehyde dimethylacetal
- 2-bromo-1,1-dimethoxy-ethane
- FUSFWUFSEJXMRQ-UHFFFAOYSA-N
- 2-Bromo-1,1-dimethoxyethane, 0.2% potassium carbonate as stabilizer
- Bromoacetaldehyde
- bromoacetoaldehyde dimethylacetal
- CS-W018536
- 1-bromo-2,2dimethoxyethane
- P16529
- FUSFWUFSEJXMRQ-UHFFFAOYSA-
- 2-Bromo-1,1-dimethoxyethane, 97%
- 2-bromo-1,1-dimethoxy ethane
- NSC-73700
- Q-101943
- EINECS 230-669-6
- 7BKM28RJ5D
- NS00037379
- bromo-acetaldehyde dimethyl acetal
- NSC73700
- 2-bromoethanal dimethyl acetal
- bromacetaldehyde dimethylacetal
- 2-bromo-1, 1bis(methyloxy)ethane
- A837557
- bromo-acetoaldehyde dimethylacetal
- AS-13212
- EN300-68332
- bromoacetaldehyde dimethyl acetai
- NSC 73700
- FT-0625125
- InChI=1/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3
- F0001-1847
- B1097
- 7252-83-7
- SCHEMBL136821
- DTXSID2064608
- 2-bromanyl-1,1-dimethoxy-ethane
- 1,1-dimethoxy-2-bromoethane
- 1,1-dimethoxy-2-bromo-ethane
- bromoacetaldehyde-dimethylacetal
- AC-2029
- bromacetaldehyde dimethyl acetal
- BROMOACETALDEYDE DIMETHYL ACETAL
- Bromoacetaldehyde diethyl acetal(2-bromide-1,1-diethoxyethane)
- MFCD00000213
- ethyl-3-(trimethylsilyl)propynoate
- AKOS006223686
- J-802166
- Bromoacetaldehyde dimethyl acetal 0.2% potassium carbonate as stabilizer
- 2-bromoacetaldehyde-dimethylacetal
- PB47370
- 2-bromoacetaldehyde dimethylacetal
- 0.2% potassium carbonate as stabilizer, 97%
- DTXCID1047318
- DB-027829
-
- MDL: MFCD00000213
- Inchi: 1S/C4H9BrO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3
- InChI Key: FUSFWUFSEJXMRQ-UHFFFAOYSA-N
- SMILES: BrCC(OC)OC
- BRN: 1280132
Computed Properties
- Exact Mass: 167.97900
- Monoisotopic Mass: 167.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 36.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.43 g/mL at 25 °C(lit.)
- Boiling Point: 150°C(lit.)
- Flash Point: Degrees Fahrenheit:123.8°F
Degrees Celsius:51°C - Refractive Index: n20/D 1.445(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 18.46000
- LogP: 1.00020
- Sensitiveness: Moisture Sensitive
- Solubility: Soluble in water
Bromoacetaldehyde dimethyl acetal Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 1989 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36
- Safety Instruction: S26-S36/39-S28A-S16
- FLUKA BRAND F CODES:8-9-21
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:2-8°C
- Risk Phrases:R10; R36/37/38
- Packing Group:III
- Safety Term:3
- Packing Group:III
- Hazard Level:3
Bromoacetaldehyde dimethyl acetal Customs Data
- HS CODE:29110000
- Customs Data:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Bromoacetaldehyde dimethyl acetal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003454-10g |
Bromoacetaldehyde dimethyl acetal |
7252-83-7 | 97% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 003454-25g |
Bromoacetaldehyde dimethyl acetal |
7252-83-7 | 97% | 25g |
£15.00 | 2022-03-01 | |
| Fluorochem | 003454-100g |
Bromoacetaldehyde dimethyl acetal |
7252-83-7 | 97% | 100g |
£39.00 | 2022-03-01 | |
| Fluorochem | 003454-250g |
Bromoacetaldehyde dimethyl acetal |
7252-83-7 | 97% | 250g |
£62.00 | 2022-03-01 | |
| BAI LING WEI Technology Co., Ltd. | 194855-5G |
Bromoacetoaldehyde dimethyl acetal, 98% |
7252-83-7 | 98% | 5G |
¥ 60 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 194855-25G |
Bromoacetoaldehyde dimethyl acetal, 98% |
7252-83-7 | 98% | 25G |
¥ 114 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 194855-100G |
Bromoacetoaldehyde dimethyl acetal, 98% |
7252-83-7 | 98% | 100G |
¥ 331 | 2022-04-26 | |
| ChemScence | CS-W018536-100g |
Bromoacetoaldehyde dimethyl acetal |
7252-83-7 | 99.96% | 100g |
$29.0 | 2022-04-26 | |
| ChemScence | CS-W018536-1kg |
Bromoacetoaldehyde dimethyl acetal |
7252-83-7 | 99.96% | 1kg |
$97.0 | 2022-04-26 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1097-25G |
Bromoacetaldehyde Dimethyl Acetal (stabilized with K2CO3) |
7252-83-7 | >97.0%(GC) | 25g |
¥180.00 | 2024-04-16 |
Bromoacetaldehyde dimethyl acetal Suppliers
Bromoacetaldehyde dimethyl acetal Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Bromoacetaldehyde dimethyl acetal
Introduction to Bromoacetaldehyde dimethyl acetal (CAS No. 7252-83-7)
Bromoacetaldehyde dimethyl acetal, with the chemical formula CAS No. 7252-83-7, is a significant compound in the field of organic synthesis and pharmaceutical research. This organobromine compound, characterized by its reactive aldehyde and bromo substituents, has garnered considerable attention due to its versatile applications in the synthesis of fine chemicals and biologically active molecules. The unique structural features of Bromoacetaldehyde dimethyl acetal make it a valuable intermediate in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry.
The reactivity of Bromoacetaldehyde dimethyl acetal stems from its dual functional groups: the aldehyde moiety and the bromine atom. The aldehyde group serves as a nucleophilic acceptor, enabling condensation reactions with amines and other nucleophiles to form imines or Schiff bases. Meanwhile, the bromine atom introduces electrophilic characteristics, facilitating substitution reactions such as Suzuki-Miyaura cross-coupling, which is pivotal in constructing complex molecular architectures. These properties have positioned Bromoacetaldehyde dimethyl acetal as a cornerstone in synthetic methodologies across multiple disciplines.
In recent years, advancements in synthetic chemistry have highlighted the utility of Bromoacetaldehyde dimethyl acetal in drug discovery initiatives. Its role as a precursor in the synthesis of heterocyclic compounds has been particularly noteworthy. For instance, researchers have leveraged its reactivity to develop novel scaffolds for antimicrobial and anti-inflammatory agents. The ability to introduce diverse functional groups through subsequent transformations makes Bromoacetaldehyde dimethyl acetal an indispensable tool for medicinal chemists seeking to optimize bioactivity and pharmacokinetic profiles.
Moreover, the application of Bromoacetaldehyde dimethyl acetal extends beyond pharmaceuticals into agrochemicals and materials science. In agrochemical research, its derivatives have been explored for their potential as intermediates in the synthesis of pesticides and herbicides. The structural adaptability of this compound allows chemists to tailor molecular properties for specific biological targets, enhancing efficacy while minimizing environmental impact.
Recent studies have also demonstrated the significance of Bromoacetaldehyde dimethyl acetal in catalytic processes. The compound has been employed as a ligand or co-catalyst in various organic transformations, improving reaction yields and selectivity. This underscores its importance not only as a building block but also as a facilitator of efficient synthetic routes. The integration of Bromoacetaldehyde dimethyl acetal into continuous flow chemistry systems has further expanded its utility, enabling scalable and sustainable production methods.
The industrial production of Bromoacetaldehyde dimethyl acetal (CAS No. 7252-83-7) adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation or crystallization to isolate the compound from impurities, guaranteeing its suitability for high-value applications. As demand grows for specialized intermediates like Bromoacetaldehyde dimethyl acetal, innovations in synthetic processes continue to emerge, driven by the need for more efficient and environmentally friendly methodologies.
The future prospects of Bromoacetaldehyde dimethyl acetal are promising, with ongoing research exploring new derivatives and applications. Collaborative efforts between academia and industry are fostering innovative approaches to harness its potential fully. As synthetic methodologies evolve, so too will the role of this versatile compound in shaping advancements across multiple scientific domains.
7252-83-7 (Bromoacetaldehyde dimethyl acetal) Related Products
- 40070-40-4(Trimethyl Bromoorthoacetate)
- 39150-07-7(2-Bromo-1-ethoxy-1-methoxyethane)
- 60071-33-2(Ethane, 1,1-bis(2-bromoethoxy)-)
- 1228258-41-0(Ethane, 2-(2-bromoethoxy)-1,1-dimethoxy-)
- 2032-35-1(2-Bromo-1,1-diethoxyethane)
- 4360-63-8(2-Bromomethyl-1,3-dioxolane)
- 634194-62-0(2,5,7,10-Tetraoxaundecane, 6-(bromomethyl)-)
- 78487-70-4(ETHANE, 1-(2-BROMOETHOXY)-1-ETHOXY-)
- 61365-93-3(Propane,1-(2-bromo-1-propoxyethoxy)-)
- 294864-24-7(2-Bromo-1-ethoxyethan-1-ol)